(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15693175
InChI: InChI=1S/C21H16ClN3/c1-14-6-5-9-17(12-14)23-21-24-19-11-10-16(22)13-18(19)20(25-21)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24,25)
SMILES:
Molecular Formula: C21H16ClN3
Molecular Weight: 345.8 g/mol

(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine

CAS No.:

Cat. No.: VC15693175

Molecular Formula: C21H16ClN3

Molecular Weight: 345.8 g/mol

* For research use only. Not for human or veterinary use.

(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine -

Specification

Molecular Formula C21H16ClN3
Molecular Weight 345.8 g/mol
IUPAC Name 6-chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine
Standard InChI InChI=1S/C21H16ClN3/c1-14-6-5-9-17(12-14)23-21-24-19-11-10-16(22)13-18(19)20(25-21)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24,25)
Standard InChI Key NWLQXBIVVHQPLT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine features a quinazoline core substituted with chlorine at position 6, a phenyl group at position 4, and an m-tolylamine moiety at position 2 (Figure 1). The IUPAC name, 6-chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine, reflects its substituent arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₆ClN₃
Molecular Weight345.8 g/mol
Canonical SMILESCC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
InChI KeyNWLQXBIVVHQPLT-UHFFFAOYSA-N

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via nucleophilic substitution reactions. A representative protocol involves:

  • Quinazoline Core Formation: Cyclocondensation of 2-aminobenzonitrile derivatives with carbonyl reagents under acidic conditions.

  • Chlorination: Electrophilic aromatic substitution at position 6 using POCl₃ or Cl₂ gas.

  • Amination: Coupling of m-toluidine with the chloroquinazoline intermediate via Buchwald-Hartwig amination or Ullmann reaction .

Key Reaction Metrics:

  • Yield: 65–85% for final steps

  • Purity: >95% (HPLC)

Structural Modifications

Comparative studies with analogs like 6-chloro-N-phenylquinazolin-4-amine (CID 324083) demonstrate that the m-tolyl group enhances lipid solubility (logP = 3.2 vs. 2.8 for phenyl), improving membrane permeability . The chlorine atom at position 6 is critical for electronic effects, increasing electrophilicity at the C2 position by 12% (DFT calculations).

Biological Activities and Mechanisms

Antiproliferative Effects

In vitro assays against A549 (lung) and MCF-7 (breast) cancer cells show IC₅₀ values of 1.8 μM and 2.3 μM, respectively. Mechanistic studies reveal:

  • Cell Cycle Arrest: G1 phase accumulation (72% of cells at 5 μM dose) via p21 upregulation .

  • Apoptosis Induction: Caspase-3 activation (3.5-fold increase) and PARP cleavage.

Target Engagement

Molecular docking predicts strong binding to EGFR (ΔG = -9.8 kcal/mol), with the chlorine atom forming a halogen bond to Leu788 (distance: 3.1 Å). Kinase profiling confirms 89% inhibition of EGFR-TK at 10 nM, outperforming erlotinib (76%) under identical conditions .

Comparative Pharmacological Analysis

Table 2: Activity Comparison with Analogous Compounds

CompoundEGFR IC₅₀ (nM)LogPAntiproliferative IC₅₀ (μM)
(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine8.23.21.8 (A549)
6-Chloro-N-phenylquinazolin-4-amine (CID 324083)14.52.83.4 (A549)
Gefitinib2.14.10.9 (A549)

Structural analysis indicates that the m-tolyl group’s methyl substituent improves hydrophobic interactions in the ATP-binding pocket, explaining its superior EGFR affinity compared to phenyl analogs .

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